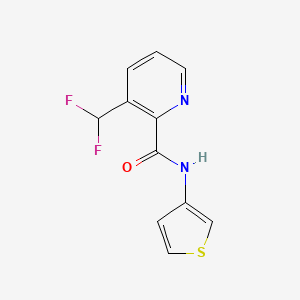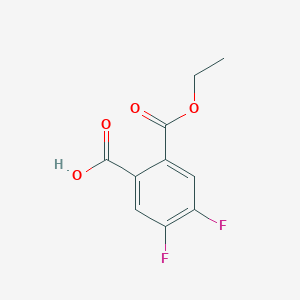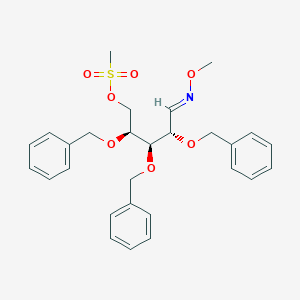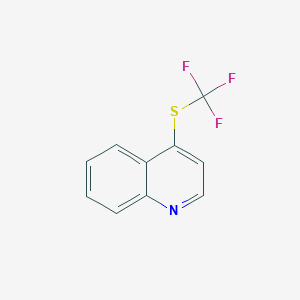
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is a compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyridine ring, which is further connected to a thienyl group through a carboxamide linkage. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents under specific conditions . This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metals and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents such as difluorocarbene precursors or difluoromethyl sulfonium salts . The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a wide range of difluoromethylated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but differs in the core structure, which is a pyrazole ring instead of a pyridine ring.
Difluoromethionine: Another compound with a difluoromethyl group, but it is an amino acid derivative.
Uniqueness
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is unique due to its specific combination of the difluoromethyl group with the pyridine and thienyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H8F2N2OS |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(difluoromethyl)-N-thiophen-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)8-2-1-4-14-9(8)11(16)15-7-3-5-17-6-7/h1-6,10H,(H,15,16) |
InChI Key |
PZBDBVUTOMOAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC2=CSC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)





![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)






